molecular formula C20H29ClFN5O2 B605750 AZD2423 CAS No. 1229603-37-5

AZD2423

Cat. No.: B605750
CAS No.: 1229603-37-5
M. Wt: 425.9 g/mol
InChI Key: SRWQVWAIVQXPJY-QGZVFWFLSA-N
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Description

Preparation Methods

The synthesis of AZD2423 involves a two-step carbonylation reaction using carbon monoxide. The reaction is carried out in a high-pressure autoclave containing the amine precursor, azide-precursor, rhodium dimer, and dppe in tetrahydrofuran at 120°C for 5 minutes. This is followed by an acid deprotection step prior to high-performance liquid chromatography and solid-phase extraction purification . Industrial production methods for this compound are not widely documented, but the described synthetic route provides a basis for further optimization and scaling.

Chemical Reactions Analysis

AZD2423 primarily undergoes carbonylation reactions. The compound’s stability and radiochemical yield are analyzed using high-performance liquid chromatography. The major product formed from these reactions is the radiolabeled version of this compound, which is used for positron emission tomography imaging .

Mechanism of Action

AZD2423 functions as a non-competitive negative allosteric modulator of the chemokine receptor type 2 (CCR2). By binding to CCR2, it inhibits the receptor’s interaction with its ligands, such as monocyte chemoattractant protein 1 (CCL2). This inhibition prevents the migration and infiltration of monocytes, thereby reducing inflammation .

Comparison with Similar Compounds

AZD2423 is unique in its high selectivity and potency as a CCR2 modulator. Similar compounds include:

These compounds share the common feature of targeting CCR2 but differ in their selectivity, potency, and additional receptor targets.

Properties

IUPAC Name

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWQVWAIVQXPJY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229603-37-5
Record name AZD-2423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-2423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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